molecular formula C14H18N2O B1489478 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one CAS No. 1218338-12-5

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one

Cat. No.: B1489478
CAS No.: 1218338-12-5
M. Wt: 230.31 g/mol
InChI Key: MGBYBTWZBVJDSG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as transaminases, which are involved in amino acid metabolism. The interaction with transaminases facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids .

Additionally, this compound interacts with various proteins and biomolecules, including receptors and transporters. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence neurotransmitter release and synaptic plasticity. It can modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and communication .

In non-neuronal cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in altered gene transcription and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to transaminases, altering their catalytic activity and impacting amino acid metabolism .

Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in the expression of genes involved in cellular growth, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes. These effects include alterations in cell signaling, gene expression, and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and enhancement of cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of metabolic processes .

Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Additionally, the compound may be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further influence cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues .

The compound’s distribution can influence its biological activity, as its localization to specific cellular compartments can enhance or inhibit its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localizations can impact the compound’s interactions with enzymes, receptors, and other biomolecules, thereby influencing its biological effects .

Properties

IUPAC Name

2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBYBTWZBVJDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.